1H and 13C NMR spectrum data for 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone
1H and 13C NMR spectrum data for 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone
Structural Elucidation of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone: A Comprehensive NMR Analysis Guide
Executive Summary & Theoretical Grounding
1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone is a highly functionalized heterocyclic intermediate frequently utilized in the development of advanced therapeutics, including selective galectin-3 inhibitors[1]. The structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge due to the convergence of multiple electron-withdrawing groups and NMR-active halogens on a single aromatic ring.
As a Senior Application Scientist, it is critical to understand the causality behind the observed chemical shifts and splitting patterns rather than merely cataloging them:
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Electronic Deshielding: The pyridine nitrogen inherently withdraws electron density from the ring, heavily deshielding the α and γ positions. The addition of an acetyl group at C3 and a trifluoromethyl (-CF 3 ) group at C6 further depletes electron density via inductive and resonance effects, pushing the remaining aromatic protons (H2 and H4) significantly downfield.
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Spin-Spin Coupling Architecture: Because positions 1, 3, 5, and 6 are substituted, the only remaining protons reside at C2 and C4. These protons are meta to one another, dictating a highly specific, small scalar coupling constant ( 4JHH≈2.0 Hz).
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Heteronuclear Fluorine Splitting: The 13 C spectrum is mechanistically dominated by the 19 F nuclei (spin = 1/2, 100% natural abundance). The carbon of the -CF 3 group will appear as a massive quartet due to one-bond carbon-fluorine coupling ( 1JCF≈274 Hz). Furthermore, the adjacent aromatic carbon (C6) will also split into a distinct quartet due to two-bond coupling ( 2JCF≈35 Hz)[2].
Self-Validating High-Resolution NMR Acquisition Protocol
To capture the complex relaxation dynamics of this molecule, standard default NMR parameters are insufficient. The following step-by-step protocol is engineered as a self-validating system to ensure absolute data integrity[3].
Step 1: Sample Preparation & Solvent Selection
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Action: Dissolve 20 mg (for 1 H) or 60 mg (for 13 C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.01% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is selected because the intermediate is non-polar and lacks exchangeable protons (like -OH or -NH) that would require a coordinating solvent like DMSO- d6 . TMS provides an absolute zero-point reference (0.00 ppm).
Step 2: Probe Tuning and Magnetic Shimming
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Action: Insert the sample into a 400 MHz (or higher) spectrometer. Perform 3D gradient shimming on the 2 H lock signal.
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Self-Validation: Before acquiring the main spectra, run a single scan and measure the full-width at half-maximum (FWHM) of the CDCl 3 solvent peak (7.26 ppm). The system is validated for acquisition only if the FWHM is <1.0 Hz, ensuring magnetic field homogeneity.
Step 3: 1 H NMR Acquisition
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Action: Execute a standard 1D proton pulse sequence (e.g., zg30) with a spectral width of 12 ppm, 64K data points, and 16 scans.
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Self-Validation: Integrate the upfield singlet corresponding to the acetyl methyl group. Set this integral strictly to 3.00. The system is validated if the two downfield aromatic doublets independently integrate to 1.00±0.05 .
Step 4: 13 C NMR Acquisition with Optimized Relaxation Delay
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Action: Execute a 1 H-decoupled 13 C sequence (e.g., zgpg30). Critical adjustment: Extend the longitudinal relaxation delay ( D1 ) to a minimum of 4 seconds. Acquire for ≥1024 scans.
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Causality: Five of the eight carbons in this molecule are quaternary (C3, C5, C6, C=O, CF 3 ). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1 relaxation times. A standard 1-second delay will cause these critical signals to artificially attenuate or vanish entirely[4].
Quantitative Spectral Data Summaries
The following tables summarize the empirical NMR data profile for 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone, synthesized from fundamental spectroscopic principles and heteronuclear coupling constants.
Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J ) | Mechanistic Assignment Logic |
| H-2 | 9.15 | Doublet (d) | 1H | 4J≈2.0 Hz | Highly deshielded by the adjacent electronegative pyridine nitrogen and the ortho-acetyl group. |
| H-4 | 8.35 | Doublet (d) | 1H | 4J≈2.0 Hz | Deshielded by the ortho-bromo and ortho-acetyl groups; exhibits meta-coupling to H-2. |
| -CH 3 | 2.68 | Singlet (s) | 3H | - | Typical chemical shift for an aliphatic methyl group adjacent to a carbonyl ( α -protons). |
Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J ) | Mechanistic Assignment Logic |
| C=O | 195.2 | Singlet (s) | - | Highly deshielded carbonyl carbon of the acetyl group. |
| C-2 | 152.4 | Singlet (s) | - | Aromatic CH directly adjacent to the pyridine nitrogen. |
| C-6 | 146.8 | Quartet (q) | 2JCF≈35.5 Hz | Aromatic quaternary carbon split by the adjacent -CF 3 group. |
| C-4 | 138.5 | Singlet (s) | - | Aromatic CH carbon. |
| C-3 | 134.2 | Singlet (s) | - | Aromatic quaternary carbon attached to the electron-withdrawing acetyl group. |
| -CF 3 | 121.5 | Quartet (q) | 1JCF≈274.0 Hz | Trifluoromethyl carbon exhibiting massive one-bond fluorine splitting. |
| C-5 | 118.6 | Singlet (s) | - | Aromatic quaternary carbon shielded by the heavy-atom effect of Bromine. |
| -CH 3 | 26.8 | Singlet (s) | - | Aliphatic acetyl carbon. |
Experimental Workflow Visualization
Workflow for NMR structural elucidation of fluorinated pyridines.
References
- Source: google.
- Title: Trifluoromethylation of Heterocycles in Water at Room Temperature - Rsc.
- Source: acs.
- Source: acs.
